1-(2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide
Description
This compound features a piperidinecarboxamide core linked to a triazolo[4,3-a]pyridin moiety via an ethyl chain and a 2-pyrimidinyl substituent.
Properties
Molecular Formula |
C18H21N7O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H21N7O/c26-17(14-5-3-11-24(13-14)18-20-8-4-9-21-18)19-10-7-16-23-22-15-6-1-2-12-25(15)16/h1-2,4,6,8-9,12,14H,3,5,7,10-11,13H2,(H,19,26) |
InChI Key |
SHIVGHJWDSEFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate halides and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Structural Variations
The compound’s triazolo[4,3-a]pyridin core distinguishes it from related derivatives:
- Triazolo[4,3-a]quinolin analogs: Compounds like 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide (6a) feature a fused benzene ring in the triazoloquinolin system, enhancing planarity and π-π stacking interactions.
- Triazolo[4,3-a]pyrazine derivatives : Patent compounds such as N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-methoxyethanesulfonamide incorporate pyrazine rings, which alter electronic properties and binding affinities compared to pyridin-based systems .
Substituent Effects
- 2-Pyrimidinyl group : This substituent introduces hydrogen-bonding capabilities and moderate lipophilicity, contrasting with the 2-fluorobenzyl group in compound 6a, which enhances membrane permeability but may increase off-target binding .
- Ethyl linker : The ethyl chain between the triazolo and piperidine groups balances flexibility and rigidity, differing from cyclopentyl or pyrrolidinyl linkers in patent compounds, which may restrict conformational freedom .
Pharmacological Activity Comparison
CNS Modulation
Triazolobenzodiazepines like bromazolam (8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) exhibit sedative effects via GABA-A receptor binding . The target compound’s triazolo-pyridin core lacks the benzodiazepine scaffold, likely precluding GABAergic activity but leaving open possibilities for novel CNS targets.
Physicochemical and Pharmacokinetic Properties
The target compound’s higher hydrogen-bonding capacity (3 donors vs. 2 in 6a) may improve aqueous solubility, critical for oral bioavailability.
Biological Activity
The compound 1-(2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide is a novel derivative of the triazolo[4,3-a]pyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- A pyrimidine ring
- A triazolo[4,3-a]pyridine moiety
- A piperidinecarboxamide group
This structural diversity contributes to its potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of triazolo[4,3-a]pyridine derivatives. For instance:
- Antiproliferative Effects : A series of related compounds demonstrated significant antiproliferative activity against cancer cell lines such as MDA-MB-231 and MCF-7. The most effective derivatives had IC50 values around 17.83 μM and 19.73 μM respectively, indicating promising potential as anticancer agents .
- Mechanism of Action : The mechanism appears to involve induction of G0/G1 phase arrest and apoptosis in cancer cells . This is supported by evidence showing that these compounds can inhibit key cell cycle regulators.
Antimicrobial Activity
Triazolo derivatives have also been evaluated for their antimicrobial properties :
- Broad Spectrum Activity : Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
- Biofilm Inhibition : The ability to disrupt biofilm formation was noted, which is crucial in treating chronic infections .
Other Biological Activities
- Cytotoxicity : Some studies indicate that these compounds exhibit low cytotoxicity towards normal cells while maintaining efficacy against tumor cells .
- DNA Interaction : Evidence suggests that these compounds may intercalate with DNA, leading to nuclease-like activity which could enhance their therapeutic potential .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of 1-(2-pyrimidinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide and its analogs:
| Activity Type | Effect | IC50 Values (μM) | Cell Lines/Organisms Tested |
|---|---|---|---|
| Antitumor | Significant antiproliferative effect | 17.83 (MDA-MB-231) 19.73 (MCF-7) | MDA-MB-231, MCF-7 |
| Antimicrobial | Broad-spectrum activity | Not specified | MRSA, other Gram-positive/negative strains |
| Cytotoxicity | Low toxicity to normal cells | Not specified | Normal BJ cells |
| DNA Interaction | Intercalation and nuclease-like activity | Not specified | In vitro studies |
Study on Antiproliferative Activity
In a comprehensive study conducted on various triazolo[4,3-a]pyridine derivatives, researchers synthesized multiple compounds and evaluated their effects on cancer cell lines. The study concluded that certain modifications in the chemical structure significantly enhanced their antiproliferative potency .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of a related triazolo compound demonstrated its effectiveness against biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA). This research emphasized the importance of structural features in enhancing antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
